molecular formula C23H17ClN6O B2750649 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide CAS No. 881083-40-5

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B2750649
CAS No.: 881083-40-5
M. Wt: 428.88
InChI Key: WEHYLOBKCFOHBM-UHFFFAOYSA-N
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Description

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a compound that features a pyrazolo[4,5-e]pyrimidine scaffold. This structure is known for its potential in medicinal chemistry, particularly as a kinase inhibitor. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in cancer research and other therapeutic areas .

Scientific Research Applications

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:

Future Directions

The compound has shown promising results as a CDK2 inhibitor, suggesting potential for future research and applications in cancer treatment . Further investigations are needed to fully understand its properties and potential uses .

Preparation Methods

The synthesis of N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide typically involves multi-step reactions. One common method includes the condensation of 3-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolo[4,5-e]pyrimidine core. The final step involves coupling this core with 2-naphthylacetamide under specific conditions to obtain the target compound .

Chemical Reactions Analysis

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific pyrazolo[4,5-e]pyrimidine scaffold. Similar compounds include:

Properties

IUPAC Name

N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6O/c24-17-8-4-9-18(12-17)30-23-20(13-27-30)22(25-14-26-23)29-28-21(31)11-16-7-3-6-15-5-1-2-10-19(15)16/h1-10,12-14H,11H2,(H,28,31)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHYLOBKCFOHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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